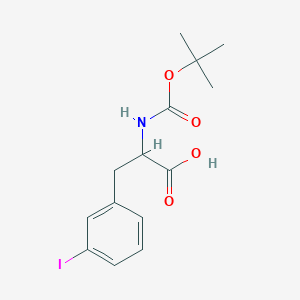

N-Boc-3-iodo-DL-phenylalanine

Description

Significance as a Versatile Amino Acid Derivative in Organic and Medicinal Chemistry

The versatility of N-Boc-3-iodo-DL-phenylalanine stems from its distinct chemical properties. The Boc group is a commonly used protecting group in organic synthesis, which can be selectively removed under specific conditions, allowing for controlled chemical reactions. cymitquimica.com The presence of an iodine atom on the phenyl ring provides a site for various chemical modifications, making it a key component in the synthesis of complex molecules. chemimpex.comlookchem.com

The iodinated phenyl ring allows for cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. nih.gov This reactivity enables the introduction of diverse functional groups, leading to the creation of novel compounds with potentially enhanced biological activities. The stability and reactivity of this compound make it a preferred choice for researchers exploring new avenues in drug design and development. chemimpex.com

Fundamental Role as a Synthetic Building Block

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules. lookchem.com Its applications span from the creation of modified peptides to the development of new pharmaceutical agents.

In peptide synthesis, this compound is highly valued for its ability to introduce an iodine atom into peptide sequences. chemimpex.comchemimpex.com This modification can enhance the biological activity and stability of therapeutic peptides. chemimpex.com The Boc protecting group facilitates its incorporation into a growing peptide chain in a controlled manner. cymitquimica.comchemimpex.com The presence of iodine can also be useful for labeling and imaging techniques, aiding in the study of peptide-based drugs. cymitquimica.comchemimpex.com Furthermore, the introduction of this non-natural amino acid derivative can influence the conformation and properties of peptides, leading to the development of novel therapeutic agents.

The application of this compound extends significantly into medicinal chemistry and the development of new pharmaceuticals. chemimpex.comchemimpex.com Its unique structure is utilized in the design of peptide-based drugs that target specific biological pathways. chemimpex.com The iodinated phenyl group can impart unique properties to a molecule, such as increased hydrophobicity, which can affect its interaction with biological targets. cymitquimica.com

Research has shown that derivatives of iodinated phenylalanine can exhibit interesting biological activities. For instance, an N-trityl-p-iodo-DL-phenylalanine conjugate was found to be a potent inhibitor of the Moloney murine leukaemia virus reverse transcriptase enzyme. scielo.org.zaresearchgate.net This highlights the potential of incorporating such modified amino acids into drug candidates to achieve desired therapeutic effects. The compound is also used in bioconjugation techniques to create targeted drug delivery systems. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

3-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTBEGFNTNOLNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc 3 Iodo Dl Phenylalanine and Its Derivatives

Strategies for Introducing Halogen Functionality into Phenylalanine Scaffolds

The introduction of halogens, such as iodine, onto the phenylalanine ring is a key step in creating versatile synthetic intermediates. Halogenation can significantly influence the biological activity and self-assembly properties of phenylalanine derivatives. nih.govresearchgate.net For instance, modifying the aromatic ring with halogens can enhance non-covalent interactions, which are crucial for the gelation properties of Fmoc-phenylalanine derivatives. researchgate.net While fluorination and chlorination have been shown to be well-tolerated substitutions that can maintain or even enhance properties like ice recrystallization inhibition, iodination can offer unique reactivity for further chemical modifications. nih.govbohrium.com However, the bulky nature of iodine can also hinder certain molecular assemblies. acs.org

The synthesis of halogenated phenylalanine derivatives often involves electrophilic aromatic substitution reactions on the phenylalanine ring. The position of the halogen can be directed by the existing substituents on the ring. For the synthesis of N-Boc-3-iodo-DL-phenylalanine, direct iodination of N-Boc-DL-phenylalanine can be achieved using various iodinating agents. The choice of reaction conditions is critical to control the regioselectivity and avoid side reactions.

Stereoselective Synthesis of N-Boc-3-iodo-Phenylalanine Enantiomers

The biological activity of amino acid derivatives is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of N-Boc-3-iodo-phenylalanine enantiomers is of significant importance. researchgate.net Asymmetric phase-transfer catalysis has emerged as a powerful tool for the synthesis of chiral α-amino acids, offering operational simplicity and mild reaction conditions. researchgate.net

One common approach involves the asymmetric alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide. researchgate.net The use of chiral phase-transfer catalysts, such as cinchona alkaloid derivatives, can induce high enantioselectivity in the formation of the desired (R)- or (S)-enantiomer. researchgate.net Another strategy relies on the enzymatic kinetic resolution of racemic mixtures, which can selectively produce one enantiomer in high purity. researchgate.net Furthermore, stereoselective transformations of chiral precursors, such as the Johnson-Claisen rearrangement of chiral allylic amino acid esters, can provide access to enantiomerically enriched phenylalanine derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the iodine atom serves as an excellent handle for these transformations, enabling the synthesis of a vast array of derivatives with diverse functionalities. researchgate.net

Suzuki-Miyaura Coupling for Aryl and Biphenyl (B1667301) Functionalization

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org In the context of this compound, this reaction is instrumental for introducing various aryl and biphenyl groups at the 3-position of the phenylalanine ring. mdpi.comacs.org This method allows for the synthesis of complex biaryl-containing amino acids, which are of interest in medicinal chemistry and materials science. rsc.orggre.ac.uknih.gov

The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. libretexts.org The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and scope. mdpi.com For instance, the use of specific phosphine (B1218219) ligands can enable the coupling of a wide range of arylboronic acids with N-Boc-3-iodo-phenylalanine derivatives, leading to the formation of polyaryl unnatural amino acid motifs. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Phenylalanine Derivatives

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Product | Yield (%) | Reference |

| N-Boc-3-iodo-phenylalanine derivative | Arylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | 3-Aryl-phenylalanine derivative | Varies | mdpi.com |

| 4-Bromo-4'-iodo-1,1'-biphenyl | Carboxamide of amino acid | Pd(II) | - | Amino acid with 4-bromobiphenyl (B57062) unit | - | rsc.orgnih.gov |

| N-Boc-p-iodo-L-phenylalanine | Arylboronic acids | - | - | 4-Arylphenylalanines | - | acs.org |

Stille Coupling for Stannylation and Subsequent Derivatization

The Stille coupling reaction involves the palladium-catalyzed reaction of an organotin compound with an organic halide or triflate. wikipedia.org This reaction is particularly useful for the stannylation of this compound, which involves converting the carbon-iodine bond to a carbon-tin bond. The resulting organostannane is a versatile intermediate that can be used in subsequent cross-coupling reactions to introduce a wide range of functional groups. nih.gov

The synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester has been achieved by reacting N-Boc-4-iodo-L-phenylalanine methyl ester with bis(tributyltin) in the presence of a palladium catalyst. nih.gov This stannylated derivative can then be used in further reactions, such as iodination to produce radioactively labeled phenylalanine derivatives for imaging applications. nih.govresearchgate.net

Table 2: Stille Coupling for the Synthesis of Stannylated Phenylalanine

| Reactant | Reagent | Catalyst | Product | Reference |

| N-Boc-p-iodo-L-phenylalanine methyl ester | bis(tributyltin) | Tetrakis(triphenylphosphine)palladium(0) | N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine methyl ester | nih.gov |

General Cross-Coupling Applications in Diverse Phenylalanine Derivatives

Beyond Suzuki-Miyaura and Stille couplings, other palladium-catalyzed reactions have been employed to diversify the phenylalanine scaffold. The Negishi cross-coupling, which utilizes organozinc reagents, has been successfully applied to the synthesis of various phenylalanine derivatives. rsc.orgrsc.org This method has been used to create aromatic and heteroaromatic amino acids, as well as more complex structures. rsc.orgrsc.org The Sonogashira coupling, which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, has also been used to modify phenylalanine derivatives. nih.gov These diverse cross-coupling reactions provide chemists with a powerful toolbox for the synthesis of a wide range of phenylalanine-based molecules with tailored properties. nih.gov

Role of the Boc Protecting Group in Amino Acid Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine functionality in amino acid and peptide synthesis. wikipedia.org Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions. organic-chemistry.orgjk-sci.com

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comvaia.com This reaction forms a stable carbamate (B1207046) linkage, effectively masking the nucleophilicity of the amino group. vaia.com The Boc group is stable to most nucleophiles and basic conditions, allowing for selective reactions to be carried out on other parts of the amino acid molecule, such as the carboxylic acid or the side chain. organic-chemistry.org

The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgjk-sci.com This deprotection step regenerates the free amine, which can then participate in subsequent reactions, such as peptide bond formation. jk-sci.com The use of the Boc protecting group is a cornerstone of solid-phase peptide synthesis and has been instrumental in the synthesis of countless peptides and proteins.

Strategies for N-Boc Protection

The introduction of the tert-butyloxycarbonyl (Boc) group onto the nitrogen atom of 3-iodo-DL-phenylalanine is a crucial first step in its synthetic utility. The Boc group is favored for its stability under a wide range of nucleophilic and basic conditions, allowing for selective reactions at other parts of the molecule. organic-chemistry.org The most common method for N-Boc protection involves reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.orgwikipedia.org

A variety of conditions have been developed to optimize this transformation for diverse substrates, including phenylalanine derivatives. These methods aim to achieve high yields and chemoselectivity, often under mild or environmentally benign conditions. For instance, N-tert-butoxycarbonylation can be performed using (Boc)₂O in water, which chemoselectively yields N-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.org Catalyst-free protocols in water have been shown to be effective for α-amino acid esters. nih.gov

Table 1: Selected Methodologies for N-Boc Protection of Amines and Amino Acids

| Reagent | Catalyst/Solvent | Key Features |

|---|---|---|

| (Boc)₂O | Water | Catalyst-free; high chemoselectivity. organic-chemistry.orgnih.gov |

| (Boc)₂O | Iodine (catalytic) | Solvent-free conditions at ambient temperature. organic-chemistry.org |

| (Boc)₂O | HClO₄–SiO₂ | Efficient, inexpensive, and reusable catalyst. organic-chemistry.org |

| (Boc)₂O | HFIP | HFIP acts as both solvent and catalyst; high chemoselectivity. organic-chemistry.org |

| (Boc)₂O | DMAP / Acetonitrile | Standard conditions for amine protection. wikipedia.org |

Selective N-Boc Deprotection Methodologies

While the Boc group is stable, its selective removal is a frequent and critical step in multistep synthesis. Traditional methods often rely on strong acidic conditions, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents, which can be harsh and incompatible with sensitive functional groups. wikipedia.orgrsc.org Consequently, numerous milder and more selective methodologies have been developed.

Iron(III)-Catalyzed Deprotection A practical and selective method for N-Boc deprotection utilizes catalytic amounts of iron(III) salts. csic.es This approach is effective for various N,N'-diprotected amino acids and works particularly well for substrates with aromatic groups, such as phenylalanine derivatives. csic.es The reaction proceeds cleanly, often without the need for a purification step, and is considered a sustainable and greener alternative to traditional methods. csic.esrsc.org

Oxalyl Chloride-Mediated Deprotection A mild and rapid method for N-Boc cleavage involves the use of oxalyl chloride in methanol (B129727) at room temperature. rsc.orgnih.gov This system is highly effective for a diverse set of substrates, including those with aromatic and heterocyclic moieties. rsc.org Notably, the reaction is often faster for N-Boc protected aryl amines containing electron-withdrawing groups, such as iodo, due to the electronic destabilization of the carbamate. rsc.orgnih.gov This feature makes the method particularly suitable for this compound. The reaction is tolerant of many other functional groups that are often labile to strong acids. rsc.org

Iodine-Mediated Deprotection The use of iodine as a catalyst provides a simple and efficient alternative for the deprotection of structurally diverse N-Boc amines under neutral conditions. researchgate.net This method can be performed either in a solvent or under solvent-free conditions, representing an effective and useful alternative to previously reported protocols. researchgate.net

Thermal Deprotection Thermolytic cleavage offers another route for N-Boc deprotection, which can be achieved in the absence of an acid catalyst, typically by heating in a suitable solvent. researchgate.net This method has been adapted to continuous flow systems, allowing for precise control over reaction temperature and time. This control can enable the selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group. researchgate.net

Table 2: Comparison of Advanced N-Boc Deprotection Methodologies

| Method | Reagent/Catalyst | Solvent | Temperature | Key Advantages & Findings |

|---|---|---|---|---|

| Iron-Catalyzed | FeCl₃ (catalytic) | Acetonitrile | 80°C | Sustainable; clean reaction; works well for phenylalanine derivatives. csic.esrsc.org |

| Oxalyl Chloride | (COCl)₂ | Methanol | Room Temp | Mild conditions; rapid (1-4h); faster for substrates with iodo groups. rsc.orgnih.gov |

| Iodine-Mediated | Iodine (catalytic) | Dichloromethane or Solvent-free | Room Temp | Neutral conditions; effective and useful alternative. researchgate.net |

| Thermal (Flow) | None | TFE or MeOH | 150-230°C | Catalyst-free; allows for selective deprotection via temperature control. researchgate.net |

Esterification and Functional Group Interconversions

The carboxylic acid and iodo-aryl moieties of this compound are key handles for further synthetic elaboration through esterification and functional group interconversions.

Esterification The esterification of the carboxylic acid group is a common transformation in peptide synthesis and for modifying the molecule's properties. This can be achieved under mild conditions to avoid premature cleavage of the acid-labile Boc group or racemization at the chiral center. The reaction of N-Boc amino acids with cesium salts to form cesium carboxylates, followed by treatment with an alkyl halide, provides a facile route to the corresponding esters under mild conditions. acs.org Another method involves using ceric ammonium (B1175870) nitrate (B79036) (CAN) in an alcohol solvent; at room temperature, this reaction yields the ester while retaining the Boc group. researchgate.net For more challenging substrates, coupling agents like T3P (n-propanephosphonic acid anhydride) in a mixture of ethyl acetate (B1210297) and pyridine (B92270) at 0°C can be used to minimize racemization. nih.gov

Functional Group Interconversions The iodine atom on the phenyl ring is a versatile functional group that serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. The N-Boc protected iodophenylalanine scaffold is compatible with various coupling conditions. For example, N-Boc-4-iodophenylalanine has been successfully used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic esters (B₂pin₂) to introduce a boronic acid group, a key transformation for synthesizing agents for boron neutron capture therapy. nih.gov Although a different isomer, this demonstrates the principle that the iodo-aryl group can be converted to other functionalities while the N-Boc group remains intact. nih.gov Similarly, the iodo group can participate in other palladium-catalyzed reactions, such as Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of alkynyl, vinyl, and amino groups, respectively. This capacity for functional group interconversion makes this compound a highly adaptable building block for creating a diverse library of complex phenylalanine derivatives. unibo.it

Applications of N Boc 3 Iodo Dl Phenylalanine in Peptide and Protein Research

Integration as a Building Block in Peptide Synthesis

N-Boc-3-iodo-DL-phenylalanine serves as a crucial starting material for the introduction of an iodinated phenylalanine residue into peptide chains. The Boc group provides temporary protection of the alpha-amino group, allowing for controlled, stepwise elongation of the peptide, while the iodine atom offers a reactive handle for subsequent chemical modifications.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and automated assembly of peptide chains on an insoluble polymer support. bachem.comnih.gov this compound, in its protected form, is readily incorporated into SPPS protocols. In the Boc/Bzl protection strategy, the Boc group is used for temporary Nα-protection and is removed with a moderately strong acid like trifluoroacetic acid (TFA), while more permanent benzyl-based protecting groups are used for side chains. peptide.com

The incorporation of this compound into a peptide sequence during SPPS allows for the synthesis of peptides containing a strategically placed iodine atom. This is particularly useful for creating complex peptide architectures. For instance, research has demonstrated the solid-phase synthesis of biaryl bicyclic peptides, where a key step involves a microwave-assisted Suzuki-Miyaura cross-coupling reaction between a peptide containing an iodinated phenylalanine residue and another containing a boronic acid-functionalized amino acid. springernature.com This highlights the compatibility of the iodo-functional group with SPPS conditions and its utility in on-resin cyclization strategies.

Solution-Phase Peptide Derivatization and Diversification

Beyond its direct incorporation into peptides, this compound is a valuable precursor for the synthesis of a diverse array of phenylalanine analogs in solution-phase chemistry. The iodine atom serves as a versatile functional handle for various cross-coupling reactions, enabling the introduction of different substituents onto the phenyl ring.

A notable example is the synthesis of fluorescent biphenyl (B1667301) derivatives of phenylalanine. nih.gov Starting from commercially available N-Boc-3-iodophenylalanine, researchers have successfully synthesized novel terphenylalanine analogues through a palladium-catalyzed Suzuki coupling reaction with different biphenyl boronic acids. nih.gov These reactions are typically high-yielding and demonstrate the utility of the iodo-substituent for creating structurally diverse amino acid building blocks that can then be used in further peptide synthesis.

| Starting Material | Coupling Partner | Product | Yield (%) |

| N-Boc-3-iodophenylalanine methyl ester | 4-biphenylboronic acid | N-(tert-butoxycarbonyl)-[4-(1,1',3',1”)-terphenyl]-L-alanine methyl ester | 95 |

| Fully protected 3-iodophenylalanine | 3-phenylboronic acid | Biphenyl-phenylalanine derivative | 93 |

Table 1: Examples of solution-phase derivatization of N-Boc-3-iodophenylalanine via Suzuki coupling to generate novel amino acid derivatives. Data sourced from a study on fluorescent biphenyl derivatives of phenylalanine. nih.gov

Peptide and Protein Engineering

The ability to introduce unnatural amino acids into proteins allows for the precise modification of their structure and function, a field known as protein engineering. This compound and its derivatives play a significant role in this area.

Site-Specific Incorporation of Unnatural Amino Acids

A key goal in protein engineering is the site-specific incorporation of unnatural amino acids (UAAs) into a protein's primary sequence. springernature.comkyoto-u.ac.jp This is often achieved by expanding the genetic code, utilizing an orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes the UAA and incorporates it in response to a specific codon, such as the amber stop codon (UAG). nih.govnih.gov While direct incorporation of this compound via this method is not typical due to the Boc group, its deprotected form, 3-iodophenylalanine, can be incorporated.

The presence of the iodine atom in 3-iodophenylalanine provides a unique probe for studying protein structure and function. For example, the incorporation of p-iodo-L-phenylalanine has been used to facilitate protein structure determination through X-ray crystallography, as the heavy iodine atom provides a strong anomalous signal. nih.gov This demonstrates the potential of incorporating iodinated phenylalanine residues at specific sites to gain deeper insights into protein architecture.

Design and Creation of Modified Proteins with Enhanced Properties

The incorporation of derivatives of this compound can bestow novel and enhanced properties upon proteins. A prime example is the creation of proteins with fluorescent properties. As mentioned earlier, N-Boc-3-iodophenylalanine can be converted into fluorescent terphenylalanine analogues. nih.gov When these fluorescent amino acids are incorporated into a protein, they can act as intrinsic fluorescent probes to study protein folding, dynamics, and interactions without the need for external fluorescent labels. kyoto-u.ac.jp

The synthesis of these fluorescent amino acids often involves a Suzuki coupling reaction, followed by further chemical modifications to prepare them for incorporation into proteins. nih.gov The resulting modified proteins exhibit fluorescence, a property not present in the native protein, thereby expanding their utility in various biochemical and biophysical assays.

Bioconjugation Strategies Utilizing Iodinated Phenylalanine

Bioconjugation is the covalent attachment of a molecule, such as a drug, imaging agent, or polymer, to a biomolecule like a peptide or protein. nih.govchempep.com The iodine atom of phenylalanine residues, introduced via this compound, serves as a versatile handle for various bioconjugation reactions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. Peptides containing iodophenylalanine can undergo reactions such as the Suzuki-Miyaura coupling or the Sonogashira reaction on the solid phase, allowing for the attachment of a wide range of functionalities. researchgate.net More recently, palladium-peptide oxidative addition complexes have been developed. nih.govresearchgate.net In this strategy, a peptide containing a halophenylalanine, such as iodophenylalanine, is treated with a palladium precursor to form a stable, water-soluble complex. nih.govresearchgate.net These complexes can then react efficiently with thiols, for example from cysteine residues in other peptides or proteins, to form stable aryl thioether linkages under mild, aqueous conditions. nih.govresearchgate.net This method provides a powerful and selective approach for peptide-peptide and peptide-protein ligations.

Another strategy involves the C-H activation of other amino acid residues, such as tryptophan, in the presence of a peptide containing iodophenylalanine to form stapled peptides. nih.gov These reactions can be performed on-resin or in solution and provide access to structurally diverse cyclic peptides with potentially enhanced biological activities.

Covalent Attachment of Biomolecules and Imaging Agents

The iodinated phenyl group of this compound is a key functional feature for the covalent attachment of various molecules. chemimpex.comchemimpex.com This derivative serves as a stable building block in peptide synthesis, where the iodine atom acts as a reactive site for cross-coupling reactions. chemimpex.comchemimpex.com This functionality is extensively used in bioconjugation to link peptides to other biomolecules, drugs, or imaging agents, which is critical for creating advanced diagnostic and therapeutic tools. chemimpex.comchemimpex.com

One of the most prominent applications is in the development of imaging agents for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). chemimpex.comresearchgate.net The iodine atom can be replaced with a radioisotope, such as ¹²³I or ¹³¹I, to create radiolabeled peptides. chemimpex.comresearchgate.net These radiolabeled amino acid derivatives are valuable for imaging, as they can target specific biological processes, such as the increased amino acid transport observed in many cancers. researchgate.netnih.gov For example, radioiodinated phenylalanine analogues have been successfully used to visualize gliomas. researchgate.net

Furthermore, the iodine atom facilitates the attachment of fluorescent probes through transition-metal-catalyzed reactions like the Suzuki coupling. nih.gov In this process, the N-Boc-3-iodophenylalanine incorporated into a peptide can be coupled with a boronic acid derivative of a fluorophore. nih.gov This method allows for the creation of fluorescently labeled proteins with minimal structural disruption, which can be used to study protein conformation and dynamics through techniques like Fluorescence Resonance Energy Transfer (FRET). nih.gov

| Application Area | Attached Molecule Type | Chemical Method | Research Purpose |

|---|---|---|---|

| Radiolabeling | Radioisotopes (e.g., ¹²³I, ¹³¹I) | Radioiodination | Development of imaging agents for PET and SPECT scans in diagnostics, particularly neuro-oncology. chemimpex.comresearchgate.net |

| Fluorescent Labeling | Fluorophores (e.g., Biphenyl derivatives) | Suzuki Coupling | Creation of fluorescent protein analogues to study protein structure, function, and dynamics via FRET. nih.gov |

| Bioconjugation | Other Biomolecules (e.g., peptides, drugs) | Cross-Coupling Reactions | Development of targeted therapies by linking peptides to cytotoxic agents or other functional molecules. chemimpex.comchemimpex.com |

Development of Targeted Delivery Systems

The unique chemical properties of this compound make it a valuable component in the design of targeted delivery systems. chemimpex.com By incorporating this noncanonical amino acid into peptide sequences, researchers can develop peptide-based drugs that target specific biological pathways or cell types. chemimpex.com The ability to use the iodo- group for bioconjugation allows for the attachment of therapeutic agents to a peptide that is designed to home in on a particular receptor or tissue, thereby enhancing the precision of the treatment. chemimpex.comchemimpex.com

Amino acid derivatives are recognized as ideal components for drug delivery systems due to their biocompatibility. They can improve a drug's bioavailability and its distribution within the body, helping therapeutic molecules cross biological membranes to reach their intracellular targets. Peptides containing modified amino acids like this compound can be engineered to create more stable and effective drug carriers. chemimpex.com For instance, engineered bacteria have been developed as delivery systems that release therapeutic proteins, a process that relies on precise protein engineering where such amino acids could be incorporated. nih.gov The ultimate goal is to create systems that deliver a therapeutic payload specifically to diseased cells, such as cancer cells, which can reduce systemic toxicity and increase treatment efficacy.

| System Component | Function | Role of this compound |

|---|---|---|

| Targeting Peptide | Binds to specific receptors on target cells (e.g., cancer cells). | Incorporated into the peptide backbone to provide a site for drug attachment without disrupting the targeting function. chemimpex.com |

| Therapeutic Agent | Provides the therapeutic effect (e.g., cytotoxic drug). | Covalently linked to the iodinated phenylalanine residue on the targeting peptide. chemimpex.com |

| Linker | Connects the peptide to the therapeutic agent. | The iodo-phenyl group serves as the anchor point for the linker chemistry. |

Advanced Peptide Macrocyclization Techniques

Peptide macrocyclization is a key strategy in drug development to improve the stability, cell permeability, and binding affinity of peptides. nih.gov Macrocyclization transforms flexible linear peptides into more rigid, cyclic structures, which can protect them from enzymatic degradation and lock them into a biologically active conformation. nih.gov this compound is particularly useful for advanced macrocyclization methods that rely on the formation of carbon-carbon bonds.

One powerful technique involves transition-metal-catalyzed intramolecular cross-coupling reactions. researchgate.net A linear peptide containing an iodo-phenylalanine residue can be cyclized through reactions like palladium-catalyzed C-H activation. researchgate.net In this approach, the palladium catalyst activates a C-H bond elsewhere in the peptide (for example, on a tryptophan indole (B1671886) ring) and facilitates the formation of a new bond with the carbon atom of the iodo-phenylalanine where the iodine was located. researchgate.net This results in a stable, cyclic peptide. The outcome of such reactions, including the size of the resulting ring, can be controlled by factors like the number of amino acids separating the reacting residues. researchgate.net These modern cyclization strategies are often more robust and versatile than traditional macrolactamization (amide bond formation), especially for peptides containing challenging sequences like N-methylated amino acids. acs.org

| Macrocyclization Technique | Description | Role of Iodo-Phenylalanine |

|---|---|---|

| Palladium-Catalyzed C-H Activation | An intramolecular reaction where a C-H bond is coupled with the C-I bond to form a new C-C bond, closing the peptide loop. researchgate.net | The iodo-phenylalanine provides the electrophilic carbon-iodine bond that is essential for the cross-coupling reaction. researchgate.net |

| Imine-Mediated Cyclization | Involves the formation of an imine between an N-terminal amine and a C-terminal aldehyde, followed by reduction or another trapping reaction. acs.orgnih.gov | While not directly participating in the imine bond, the iodo-phenylalanine can be incorporated to add functionality or serve as a handle for later modifications. acs.org |

| Thiol-based Cyclization | Spontaneous cyclization can occur between a cysteine residue and an electrophilic noncanonical amino acid. nih.gov | The iodo-phenylalanine could potentially be modified to act as an electrophile for reaction with a nucleophilic side chain like cysteine, although other groups are more common. nih.gov |

N Boc 3 Iodo Dl Phenylalanine in Biochemical Probe Development and Molecular Imaging

Precursor in Radiopharmaceutical Synthesis

The presence of an iodine atom in N-Boc-3-iodo-DL-phenylalanine makes it an ideal precursor for the introduction of radioactive iodine isotopes, which are crucial for various nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). chemimpex.commdpi.com This strategic placement of iodine facilitates the synthesis of radioiodinated compounds that can trace physiological and pathological processes in the body.

Synthesis of Radioiodinated Phenylalanine Analogs (e.g., [¹³¹I]IPA, [¹²³I]IPA, [¹²⁴I]IPA)

This compound is a key starting material for producing radioiodinated analogs of phenylalanine, such as p-iodophenylalanine (IPA). These analogs, labeled with isotopes like Iodine-131 ([¹³¹I]), Iodine-123 ([¹²³I]), and Iodine-124 ([¹²⁴I]), are valuable in oncology for imaging tumors. researchgate.netresearchgate.net For instance, p-[¹³¹I]iodo-L-phenylalanine ([¹³¹I]IPA) has been investigated as a therapeutic agent for gliomas due to its ability to accumulate in tumor cells. researchgate.netresearchgate.net Similarly, [¹²³I]IPA is used for SPECT imaging of gliomas, and [¹²⁴I]IPA holds potential for PET imaging. researchgate.netresearchgate.net The synthesis often involves the N-Boc protected precursor to ensure that the radiolabeling occurs at the desired position on the phenyl ring before deprotection to yield the final radiolabeled amino acid. mdpi.comresearchgate.net

| Radioisotope | Half-life | Decay Mode(s) | Primary Emission Energy | Medical Application |

| ¹²³I | 13.22 hours | Electron Capture (EC), Gamma (γ) | 159 keV (γ) | SPECT Diagnostics |

| ¹²⁴I | 4.18 days | Positron Emission (β+), Electron Capture (EC), Gamma (γ) | 2.138 MeV (β+ max) | PET Diagnostics & Potential Therapy |

| ¹³¹I | 8.02 days | Beta Minus (β-), Gamma (γ) | 606 keV (β- max) | Therapy & SPECT Diagnostics |

This table summarizes the properties of iodine isotopes commonly used in the synthesis of radiolabeled phenylalanine analogs. mdpi.com

Methodologies for Isotope Exchange and Iododestannylation

Two primary methods are employed for introducing radioiodine using precursors like this compound: isotope exchange and iododestannylation.

Isotope exchange involves the replacement of a non-radioactive iodine atom in the molecule with a radioactive one from a source like Na[¹²⁵I]. mdpi.com This method is straightforward but can sometimes result in lower specific activity.

Iododestannylation is a more common and efficient method for producing high specific activity radiopharmaceuticals. mdpi.comnih.gov This process begins with a precursor where the iodine atom is replaced by a trialkylstannyl group, such as tributylstannyl (-Sn(Bu)₃). mdpi.comresearchgate.net For example, N-Boc-p-iodo-L-phenylalanine is first converted to its methyl ester, which is then stannylated using bis(tributyltin) and a palladium catalyst. nih.gov This N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine derivative is then reacted with a radioiodine source (e.g., Na[¹²⁴I] or Na[¹³¹I]) in the presence of an oxidizing agent like chloramine-T. mdpi.comresearchgate.net The radioiodine displaces the stannyl (B1234572) group to form the desired radioiodinated compound. mdpi.comresearchgate.net This is followed by the removal of the Boc and ester protecting groups to yield the final product, such as n.c.a. [¹²⁴I]IPA or n.c.a. [¹³¹I]IPA. researchgate.net

Role in Developing Molecular Imaging Tracers

This compound is fundamental to the development of molecular imaging tracers that target specific biological pathways. chemimpex.comchemimpex.com Amino acid-based tracers are particularly valuable for imaging tumors because cancer cells often exhibit increased amino acid metabolism to support their rapid proliferation. nih.gov Tracers like radioiodinated phenylalanine analogs are transported into cells via amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers. researchgate.net

By using this compound as a precursor, researchers can create tracers that provide high-contrast images of tumors, aiding in diagnosis, staging, and monitoring treatment response. chemimpex.comnih.gov The versatility of the precursor allows for the synthesis of tracers for both SPECT and PET, which are mainstays of clinical nuclear medicine. mdpi.com

Development of Fluorescent Probes for Biological Studies

Beyond radiolabeling, this compound is a key intermediate in the synthesis of fluorescent probes. nih.gov These probes are designed to study protein interactions, folding, and dynamics. The iodine atom serves as a handle for carbon-carbon bond-forming reactions, such as the Suzuki coupling. nih.gov

In one example, N-Boc-3-iodophenylalanine methyl ester was reacted with 4-biphenylboronic acid in the presence of a palladium catalyst to synthesize a fluorescent terphenylalanine derivative. nih.gov After deprotection and further modification, these novel fluorescent amino acids can be incorporated into proteins. nih.gov The unique photophysical properties of these probes, which differ from natural amino acids like tryptophan, allow for the investigation of protein structure and function in ways not previously possible. nih.govnih.gov For instance, such probes can be used to measure protein-protein interactions or report on the local environment within a protein. nih.govacs.org

Investigations into Protein Interactions and Enzyme Activity

The unique structural features of this compound and its derivatives make them valuable tools for studying protein interactions and enzyme activity. chemimpex.com The introduction of an iodinated phenylalanine analog into a peptide or protein can provide insights into its structure and function. chemimpex.com

Elucidation of Enzyme Inhibition Mechanisms (e.g., Reverse Transcriptase)

Derivatives of iodo-DL-phenylalanine have been instrumental in studies aimed at understanding enzyme inhibition, particularly in the context of viral enzymes like reverse transcriptase (RT). researchgate.netscielo.org.za Reverse transcriptase, an enzyme used by retroviruses like HIV and Moloney murine leukaemia virus (M-MuLV) to replicate, is a major target for antiviral drug development. researchgate.netresearchgate.net

In one study, various N-tritylated phenylalanine conjugates were synthesized and tested for their ability to inhibit M-MuLV reverse transcriptase. scielo.org.zaresearchgate.net The research demonstrated that a conjugate of p-iodo-DL-phenylalanine was a significantly more potent inhibitor of the enzyme than its p-nitro and p-fluoro counterparts. scielo.org.zaresearchgate.net

| Compound | Inhibitory Concentration (IC₅₀) |

| N-trityl-p-iodo-DL-phenylalanine conjugate | 1 µM |

| N-trityl-p-nitro-DL-phenylalanine conjugate | 45 µM |

| N-trityl-p-fluoro-DL-phenylalanine conjugate | 65 µM |

This table shows the comparative inhibitory activity of different halogenated and nitro-substituted phenylalanine conjugates on Moloney murine leukaemia virus (M-MuLV) reverse transcriptase. The iodo-derivative shows markedly higher potency. scielo.org.zaresearchgate.net

These findings highlight how the specific halogen substituent on the phenylalanine ring dramatically influences the inhibitory activity. While the precise molecular mechanisms for these differences require further investigation, such studies are crucial for designing more effective enzyme inhibitors and novel therapeutic agents. scielo.org.za

Studies on Amino Acid Transporter-Mediated Uptake

The utility of this compound as a precursor for developing biochemical probes and molecular imaging agents is intrinsically linked to the transport of its deprotected form, 3-iodophenylalanine, into target cells. The tert-butyloxycarbonyl (Boc) protecting group is essential during synthesis but must be removed for the amino acid to be recognized and transported by cellular machinery. biorxiv.orgd-nb.info Consequently, studies on transporter-mediated uptake focus on the resulting 3-iodophenylalanine molecule.

The primary mechanism for the cellular uptake of large, neutral amino acids such as phenylalanine and its derivatives is through specific membrane-bound proteins, most notably the L-type Amino Acid Transporter 1 (LAT1). mdpi.comnih.govsnmjournals.org LAT1 is a sodium-independent transporter responsible for the exchange of essential amino acids across cell membranes. mdpi.comsnmjournals.org Its expression is significantly upregulated in many types of cancer cells to meet the high demand for amino acids required for continuous growth and proliferation, making it an attractive target for the delivery of diagnostic and therapeutic agents. snmjournals.orgthno.orgresearchgate.net

Research into the structure-activity relationship of LAT1 substrates has shown that the transporter recognizes the core structure of amino acids, requiring a free carboxyl and an amino group. nih.gov The transporter also exhibits a preference for large, neutral, and aromatic side chains, making phenylalanine a high-affinity substrate. researchgate.netnih.gov The introduction of a halogen, such as iodine, onto the phenyl ring can modulate the affinity and selectivity of the compound for LAT1.

Studies comparing different iodinated isomers of phenylalanine have provided specific insights into how the position of the iodine atom affects interaction with amino acid transporters. In experiments using human embryonic kidney cells (HEK293) engineered to express human LAT1, the inhibitory effects of 2-iodo-, 3-iodo-, and 4-iodo-L-phenylalanine on the uptake of a known LAT1 substrate, L-[¹⁴C]leucine, were evaluated. The results demonstrated that both 2-iodo-L-phenylalanine and 3-iodo-L-phenylalanine markedly inhibited LAT1-mediated uptake compared to the parent amino acid, L-phenylalanine. snmjournals.org This suggests a strong interaction with the transporter. Specifically, the iodo-group at the meta-position (3-iodo) was found to increase the affinity for both LAT1 and the related transporter, LAT2. snmjournals.org In contrast, the inhibitory effect of 4-iodo-L-phenylalanine was comparable to that of L-phenylalanine itself. snmjournals.org

These findings indicate that 3-iodophenylalanine is a potent substrate for LAT1, which supports its use as a component of imaging probes designed to target cells with high LAT1 expression, such as cancer cells. The specific accumulation of 3-iodo-L-phenylalanine in malignant cells has been noted, highlighting its potential for targeted applications. thno.org

The following table summarizes the research findings on the inhibition of LAT1-mediated uptake by iodinated phenylalanine isomers.

| Compound | Cell Line | Assay | Key Finding | Citation |

|---|---|---|---|---|

| 3-iodo-L-phenylalanine | HEK293-hLAT1 | Inhibition of L-[¹⁴C]leucine uptake | Markedly inhibited LAT1-mediated uptake, indicating strong interaction. Increased affinity for both LAT1 and LAT2 compared to L-phenylalanine. | snmjournals.org |

| 2-iodo-L-phenylalanine | HEK293-hLAT1 | Inhibition of L-[¹⁴C]leucine uptake | Showed significant inhibition of LAT1-mediated uptake, more so than L-phenylalanine. | snmjournals.org |

| 4-iodo-L-phenylalanine | HEK293-hLAT1 | Inhibition of L-[¹⁴C]leucine uptake | Inhibitory effect was comparable to that of L-phenylalanine. | snmjournals.org |

| 4-[¹²⁵I]iodo-L-phenylalanine | MCF-7 (Breast Cancer) | Inhibition of uptake by unlabeled 4-iodophenylalanine | Uptake was inhibited in a concentration-dependent manner, confirming transporter-mediated uptake. The IC₅₀ value for inhibition was 1.0 mM. |

Analytical and Computational Approaches in N Boc 3 Iodo Dl Phenylalanine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of N-Boc-3-iodo-DL-phenylalanine, providing fundamental information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure and dynamics of this compound in solution. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound.

In ¹H NMR spectra of related N-Boc-phenylalanine derivatives, characteristic signals are observed. nih.gov For instance, the nine protons of the tert-butoxycarbonyl (Boc) protecting group typically appear as a singlet around 1.42 ppm. nih.gov The protons of the phenylalanine backbone, including the α-proton and the β-protons, exhibit complex splitting patterns due to spin-spin coupling. nih.gov The aromatic protons of the iodinated phenyl ring show distinct chemical shifts and coupling constants that are indicative of the substitution pattern.

¹³C NMR spectroscopy provides complementary information, showing characteristic signals for the carbonyl carbons of the Boc group and the carboxylic acid, the α-carbon, the β-carbon, and the carbons of the aromatic ring. nih.gov The position of the iodine atom on the phenyl ring significantly influences the chemical shifts of the aromatic carbons.

Furthermore, NMR studies can provide insights into the conformational dynamics of the molecule in different solvents. For some N-Boc-amino acid derivatives, the presence of both trans and cis conformations of the urethane (B1682113) amide bond can be observed, in contrast to the predominantly trans conformation of peptide bonds. researchgate.net The polarity of the solvent can also influence the preferred conformation, with intramolecular hydrogen bonding playing a key role in less polar solvents. researchgate.net

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps to confirm the molecular formula, C₁₄H₁₈INO₄, with a molecular weight of 391.20 g/mol . scbt.com

Different ionization techniques can be employed, such as electrospray ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. nih.gov Fragmentation analysis within the mass spectrometer (tandem MS or MS/MS) can provide structural information by breaking the molecule into smaller, characteristic fragments. For example, the loss of the Boc group is a common fragmentation pathway for N-Boc protected amino acids.

In studies involving derivatives of N-Boc-3-iodo-phenylalanine, mass spectrometry has been used to identify reaction products and confirm their structures. For instance, in the synthesis of fluorescent biphenyl (B1667301) derivatives, MALDI mass spectrometry was used to analyze modified proteins containing these unnatural amino acids. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of UV or visible light by a compound in solution. Aromatic amino acids, including phenylalanine and its derivatives, exhibit characteristic UV absorption due to the π-electron system of the aromatic ring.

The presence of the iodinated phenyl ring in this compound results in a characteristic UV absorption spectrum. While specific data for this compound is not detailed in the provided context, related iodinated phenylalanine derivatives have shown maximum wavelengths (λmax) in the UV region. scielo.org.za The absorbance is directly proportional to the concentration of the compound in solution, a relationship described by the Beer-Lambert law. upi.edu This allows for the quantitative determination of the concentration of this compound in a sample, which is particularly useful for monitoring reaction progress or for quality control purposes. The solvent used can influence the position and intensity of the absorption bands. upi.edu

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the purification and analysis of this compound, ensuring high purity, which is critical for its subsequent use in synthesis or biological studies.

High-performance liquid chromatography (HPLC) is a widely used method for both the analysis and purification of this compound and its derivatives. By selecting the appropriate stationary phase (e.g., C18) and mobile phase composition, it is possible to separate the desired compound from starting materials, byproducts, and other impurities. HPLC can also be used to determine the enantiomeric purity of the compound by using a chiral stationary phase.

Column chromatography using silica (B1680970) gel is a common method for the purification of this compound and related compounds on a preparative scale. nih.govorgsyn.org The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is optimized to achieve efficient separation. nih.govorgsyn.org Thin-layer chromatography (TLC) is often used to monitor the progress of the purification, allowing for the identification of fractions containing the pure product. scielo.org.za

Computational Chemistry and Molecular Modeling

Computational methods provide valuable insights into the three-dimensional structure and dynamic behavior of this compound at an atomic level, complementing experimental data.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable or populated conformations in different environments (e.g., in vacuum or in various solvents). researchgate.net

These simulations can reveal the flexibility of the molecule, including the rotation around single bonds and the potential for intramolecular interactions, such as hydrogen bonds. researchgate.net Conformational energy computations can indicate the relative energies of different conformations, such as the cis and trans isomers of the urethane amide bond. researchgate.net By integrating MD simulations with experimental data from techniques like NMR, a more complete and dynamic picture of the molecule's structure and behavior can be obtained. researchgate.netnih.gov

Metadynamics for Free Energy Surface Exploration

Metadynamics is an advanced computational simulation technique used to explore the free energy surface (FES) of complex molecular systems. chemrxiv.org This method enhances sampling by introducing a history-dependent bias potential, which encourages the system to escape from local energy minima and explore new conformational states that would be inaccessible with standard molecular dynamics simulations. nih.govresearchgate.net The bias potential, typically constructed from a sum of Gaussian functions, is added to the potential energy of the system along a few selected degrees of freedom, known as collective variables (CVs). chemrxiv.org By systematically filling the energy wells, the simulation can overcome large energy barriers and generate a comprehensive map of the free energy landscape. nih.gov

The application of well-tempered metadynamics, a refined version of the method, allows for a gradual reduction of the bias potential as the simulation progresses, leading to a smoother convergence of the free energy surface. nih.gov Research on similar modified phenylalanine residues demonstrates that metadynamics simulations can effectively quantify the rotational barriers of the aromatic side chain. nih.govsemanticscholar.org For instance, in studies of phenylalanine derivatives within peptides, the χ2 dihedral angle is often biased to compute the free energy profile for the rotation of the phenyl ring. nih.govsemanticscholar.org

A hypothetical metadynamics study on this compound would provide detailed insights into how the bulky iodine atom at the meta position and the N-terminal Boc protecting group influence its conformational preferences. The resulting free energy surface would reveal the most stable rotamers and the energetic cost of rotating the iodinated phenyl group. This information is crucial for understanding how this non-canonical amino acid might behave when incorporated into a peptide or when interacting with a biological target. The simulation can quantify the increase in energy barriers compared to unsubstituted phenylalanine, providing a rationale for its structural and dynamic properties. semanticscholar.org

Research Findings from Metadynamics Simulations of Phenylalanine Derivatives

While specific studies on this compound are not prevalent, research on analogous systems provides a clear framework for the expected outcomes. For example, metadynamics simulations on phenylalanine residues in zinc finger proteins have successfully elucidated the energy barriers for side-chain rotation, showing significant increases in these barriers upon subtle changes to the peptide backbone structure. semanticscholar.org These studies highlight the sensitivity of the local environment on the conformational dynamics of the phenylalanine side chain.

The table below summarizes typical parameters and potential findings from a metadynamics simulation applied to a modified phenylalanine derivative, which would be analogous to a study on this compound.

| Parameter | Description | Typical Value/Finding |

| Collective Variables (CVs) | The key dihedral angles chosen to build the bias potential. | χ1 (N-Cα-Cβ-Cγ), χ2 (Cα-Cβ-Cγ-Cδ1) |

| Simulation Time | The duration required for the system to explore the conformational space. | 10-100 nanoseconds (ns) chemrxiv.org |

| Force Field | The set of parameters used to describe the interatomic potentials. | Amber ff14SB, GROMOS 53A6 mdpi.comfrontiersin.org |

| Energy Barrier (χ2 rotation) | The energy required to rotate the phenyl side chain, calculated from the FES. | 15-35 kJ/mol semanticscholar.org |

| Conformational States | Distinct energy minima on the FES corresponding to stable rotamers. | Identification of multiple stable and metastable states. |

| Software | The simulation package used to perform the calculations. | GROMACS with PLUMED plugin |

These computational explorations provide a quantitative understanding of the intrinsic flexibility and conformational energy landscape of this compound, which is fundamental for predicting its behavior in more complex chemical and biological environments.

Emerging Research Directions and Future Perspectives

Design of Advanced Biomaterials and Nanostructures

The incorporation of iodinated phenylalanine derivatives into polymers is a promising strategy for developing advanced biomaterials, particularly those requiring radiopacity for medical imaging.

Radiopaque Polymers: Research has demonstrated the synthesis of iodine-functionalized phenylalanine-based poly(ester urea)s (PEUs). google.comuakron.edu These polymers are designed to be visible under X-ray imaging, a crucial property for medical implants and devices to verify their placement and integrity after implantation. google.comuakron.edu By reacting 4-iodo-L-phenylalanine with diols like 1,6-hexanediol, researchers have created monomers that can be polymerized into PEUs. google.comuakron.edu The resulting materials are not only radiopaque but also degradable and have shown to be non-toxic to cells in viability and spreading studies. uakron.edu The level of X-ray contrast can be adjusted by varying the concentration of the iodinated monomer in the polymer backbone. uakron.edu This approach offers a significant advantage over traditional methods of imparting radiopacity, which often involve blending the polymer with potentially toxic heavy metal salts. google.com

Self-Assembling Hydrogels: Phenylalanine derivatives are also being explored as low-molecular-weight gelators for creating supramolecular hydrogels. nih.govnih.gov These materials self-assemble in water through non-covalent interactions, such as π-π stacking of the aromatic rings, to form fibrous networks that can entrap large amounts of water. nih.gov Such hydrogels are being investigated for the sustained and localized delivery of therapeutic proteins and drugs. nih.gov The introduction of an iodo-substituent on the phenyl ring of N-Boc-DL-phenylalanine could modulate the hydrophobic and aromatic interactions, potentially influencing the self-assembly process and the mechanical properties of the resulting hydrogel. This opens avenues for designing novel drug delivery systems with tailored release profiles.

The table below summarizes key findings in the use of iodinated phenylalanine for biomaterial design.

Table 1: Research Findings on Iodinated Phenylalanine in Biomaterials

| Research Area | Compound Used (Example) | Key Finding | Potential Application |

| Radiopaque Polymers | 4-Iodo-L-phenylalanine | Creates inherently radiopaque, degradable, and non-toxic poly(ester urea)s. google.comuakron.edu | Medical implants and devices requiring X-ray visibility. google.com |

| Supramolecular Hydrogels | Fmoc-F5-Phe-DAP | Forms self-assembling hydrogels for sustained protein release. nih.gov | Localized and controlled drug delivery systems. nih.gov |

Role in Understanding Biological Pathways and Mechanisms

The ability to incorporate iodine, including its radioactive isotopes, makes N-Boc-3-iodo-DL-phenylalanine and related compounds powerful tools for probing biological systems.

Tumor Imaging and Metabolic Studies: Radioiodinated amino acids, such as 4-[123I]Iodo-L-phenylalanine (IPA), are used as tracers for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) imaging. nih.govresearchgate.net Many cancer cells, particularly gliomas, exhibit an increased rate of amino acid metabolism and overexpress specific amino acid transporters like the L-type amino acid transporter 1 (LAT1). nih.gov Radiolabeled phenylalanine analogs are transported into these cells via LAT1, allowing for the visualization of tumors and the study of their metabolic activity. researchgate.net This provides crucial information for diagnosis, monitoring treatment response, and differentiating tumors from other lesions. researchgate.net

Probing Protein Structure and Interactions: The incorporation of iodinated amino acids into peptides and proteins is a valuable technique in structural biology. chemimpex.com The heavy iodine atom can be used as an anomalous scatterer in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of proteins. Furthermore, this compound can be used in peptide synthesis to create probes for studying protein-protein interactions and enzyme activity. chemimpex.com

Neuroscience Research: As a derivative of phenylalanine, a precursor to key neurotransmitters, this compound can be used to investigate neurotransmitter interactions and pathways in the brain, potentially offering insights into neurological disorders. chemimpex.com

The table below details the application of iodinated phenylalanine derivatives in biological research.

Table 2: Applications of Iodinated Phenylalanine in Biological Research

| Application | Technique | Mechanism | Research Goal |

| Cancer Imaging | SPECT/PET | Uptake by overexpressed amino acid transporters (e.g., LAT1) in tumor cells. nih.gov | Visualize tumors, study metabolic pathways, and differentiate lesions. researchgate.net |

| Structural Biology | X-ray Crystallography | Iodine acts as a heavy atom for phasing. | Determine the 3D structure of proteins. |

| Neuroscience | Tracer Studies | Acts as an analog to a neurotransmitter precursor. chemimpex.com | Investigate neurotransmitter interactions and neurological disorders. chemimpex.com |

Innovations in Organic Synthesis and Functional Material Development

This compound serves as a highly versatile building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond.

Cross-Coupling Reactions: The iodo- group on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, leading to the synthesis of novel, non-natural amino acids with tailored properties. nih.gov

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the iodophenylalanine derivative with an organoboron compound, such as phenylboronic acid. nih.govresearchgate.net This method is used to create biaryl and polyaryl amino acid motifs. nih.gov

Sonogashira Coupling: This reaction couples the iodophenylalanine with a terminal alkyne, creating an alkyne-linked derivative. nih.govwikipedia.org This is a powerful tool for labeling peptides with probes, such as organometallic compounds, for bioanalytical applications or for creating rigid, conjugated structures within molecules. nih.govwikipedia.org

Precursor for Radiolabeling: The compound is a key precursor for synthesizing radiolabeled molecules. For instance, N-Boc-p-iodo-L-phenylalanine can be converted into an N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine derivative. nih.gov This stannylated intermediate can then undergo a radioiodination reaction to produce radiolabeled phenylalanine derivatives for use in medical imaging and therapy. nih.gov

The versatility of this compound in these synthetic reactions allows chemists to construct complex molecules and functional materials that would be difficult to access through other means.

The table below provides an overview of key synthetic reactions involving iodinated phenylalanine.

Table 3: Synthetic Utility of Iodinated Phenylalanine Derivatives

| Reaction Type | Reagents | Product Type | Significance |

| Suzuki-Miyaura Coupling | Organoboron compounds, Palladium catalyst | Biaryl or polyaryl amino acids | Synthesis of novel amino acids with extended aromatic systems. nih.gov |

| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalysts | Alkyne-linked amino acids/peptides | Labeling of peptides with probes; creation of rigid molecular structures. nih.govwikipedia.org |

| Stannylation/Radioiodination | Organotin reagents, Radioiodine source | Radiolabeled phenylalanine | Preparation of tracers for PET/SPECT imaging and endoradiotherapy. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Boc-3-iodo-DL-phenylalanine with high enantiomeric purity?

- Methodology :

- Begin with DL-phenylalanine and introduce the Boc (tert-butoxycarbonyl) protecting group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF, followed by purification via column chromatography .

- For iodination at the 3-position, employ electrophilic iodination agents such as N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) under anhydrous conditions. Monitor reaction progress via TLC or HPLC to avoid over-iodination .

- Racemic mixtures can be resolved using chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic resolution methods .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with analogous Boc-protected halogenated phenylalanine derivatives (e.g., N-Boc-4-chloro-L-phenylalanine: δ ~1.4 ppm for Boc methyl groups, ~5.0 ppm for NH) .

- HPLC : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>97% by HPLC) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~408 for C₁₄H₁₈INO₄) .

Q. What handling precautions are critical for this compound due to its stability concerns?

- Methodology :

- Store under inert gas (argon) at -20°C in amber vials to prevent light-induced degradation of the iodine substituent.

- Avoid prolonged exposure to moisture, which may hydrolyze the Boc group. Use anhydrous solvents (e.g., dried DCM) during reactions .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using this compound?

- Methodology :

- Use low-temperature coupling (0–4°C) with activating agents like HATU or PyBOP, and additives such as HOAt to reduce racemization .

- Monitor enantiomeric integrity via circular dichroism (CD) or chiral HPLC after each coupling step.

- Opt for orthogonal protecting groups (e.g., Fmoc for temporary protection) to limit Boc deprotection cycles .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving the iodine substituent in this compound?

- Methodology :

- Screen catalysts (e.g., Pd(PPh₃)₄ or XPhos Pd G3) and solvents (DMF, toluene) to enhance coupling efficiency. The Boc group’s steric bulk may slow reactivity; increasing catalyst loading (5–10 mol%) can mitigate this .

- For Suzuki-Miyaura couplings, use arylboronic acids with electron-withdrawing groups to improve electrophilicity. Monitor by LC-MS to identify byproducts .

Q. How do steric and electronic effects of the Boc group influence the iodine substituent’s reactivity in organometallic reactions?

- Methodology :

- Conduct DFT calculations to model steric hindrance around the iodine atom. Compare with experimental data from kinetic studies (e.g., reaction rates of Boc-protected vs. unprotected derivatives).

- Use X-ray crystallography to analyze bond angles and distances, revealing how the Boc group alters the iodine’s accessibility .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

- Methodology :

- Validate synthetic protocols by replicating procedures under strictly controlled conditions (e.g., inert atmosphere, precise stoichiometry).

- Cross-reference spectral data with databases (NIST Chemistry WebBook, PubChem) and published analogs (e.g., N-Boc-4-fluoro-DL-phenylalanine) to identify systematic errors .

- Use statistical tools (e.g., ANOVA) to assess variability in catalytic systems or purification methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.